N-(Benzo[a]phenazin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzo[a]phenazin-1-yl)benzamide is a chemical compound that belongs to the class of phenazines. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a benzo[a]phenazine core linked to a benzamide group, making it a unique and potentially valuable compound in various scientific fields.
Vorbereitungsmethoden
The synthesis of N-(Benzo[a]phenazin-1-yl)benzamide can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with aromatic aldehydes, followed by cyclization and subsequent amidation . Another method includes the oxidative cyclization of diphenylamines, which can be catalyzed by palladium or other transition metals . Industrial production methods often utilize multicomponent reactions and high-throughput screening to optimize yields and reaction conditions .
Analyse Chemischer Reaktionen
N-(Benzo[a]phenazin-1-yl)benzamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
N-(Benzo[a]phenazin-1-yl)benzamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Benzo[a]phenazin-1-yl)benzamide involves its interaction with cellular targets and pathways. It is known to generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death in microbial and cancer cells . The compound also interacts with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
N-(Benzo[a]phenazin-1-yl)benzamide can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Benzimidazole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities, including anticancer and antimicrobial properties.
This compound stands out due to its unique combination of a benzo[a]phenazine core and a benzamide group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73166-78-6 |
---|---|
Molekularformel |
C23H15N3O |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
N-benzo[a]phenazin-1-ylbenzamide |
InChI |
InChI=1S/C23H15N3O/c27-23(16-7-2-1-3-8-16)26-19-12-6-9-15-13-14-20-22(21(15)19)25-18-11-5-4-10-17(18)24-20/h1-14H,(H,26,27) |
InChI-Schlüssel |
MWRGTYFLOJILGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C4=NC5=CC=CC=C5N=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.